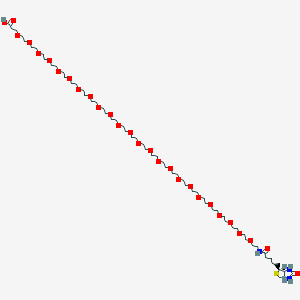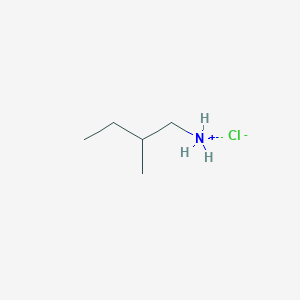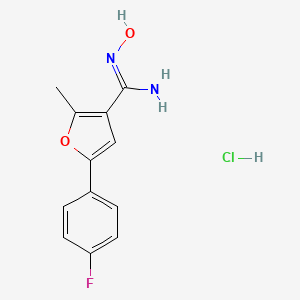
Biotin-PEG24-Acid
Vue d'ensemble
Description
Biotin-PEG24-Acid is a compound that consists of biotin linked to a polyethylene glycol (PEG) chain with 24 ethylene glycol units, terminating in a carboxylic acid group. This compound is widely used as a linker in various biochemical applications, particularly in the formation of PROTACs (proteolysis-targeting chimeras) which facilitate selective protein degradation via the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG24-Acid typically involves the conjugation of biotin to a PEG chain. The process begins with the activation of the carboxyl group of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then reacts with the amine group of a PEG chain to form an amide bond, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG24-Acid primarily undergoes biotinylation reactions, where the biotin moiety forms a stable complex with avidin or streptavidin. The PEG chain provides solubility and flexibility, making it suitable for various biochemical applications .
Common Reagents and Conditions
Biotinylation Reactions: These reactions typically involve the use of NHS esters to activate the carboxyl group of biotin, which then reacts with primary amines on target molecules.
Coupling Reactions: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to couple the carboxyl group of this compound to amine groups on proteins or other molecules.
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which can be used in various applications such as labeling, detection, and purification .
Applications De Recherche Scientifique
Biotin-PEG24-Acid has a wide range of applications in scientific research:
Mécanisme D'action
Biotin-PEG24-Acid exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding interaction is used to immobilize or detect biotinylated molecules. The PEG chain enhances solubility and reduces non-specific binding, making the compound highly effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG12-Acid: Contains a shorter PEG chain with 12 ethylene glycol units.
Biotin-PEG4-Acid: Contains an even shorter PEG chain with 4 ethylene glycol units.
NHS-dPEG24-Biotin: Similar to Biotin-PEG24-Acid but with an NHS ester group for easier conjugation to amines.
Uniqueness
This compound is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring reduced non-specific binding and enhanced solubility .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H117N3O28S/c65-58(4-2-1-3-57-60-56(55-93-57)63-61(68)64-60)62-6-8-70-10-12-72-14-16-74-18-20-76-22-24-78-26-28-80-30-32-82-34-36-84-38-40-86-42-44-88-46-48-90-50-52-92-54-53-91-51-49-89-47-45-87-43-41-85-39-37-83-35-33-81-31-29-79-27-25-77-23-21-75-19-17-73-15-13-71-11-9-69-7-5-59(66)67/h56-57,60H,1-55H2,(H,62,65)(H,66,67)(H2,63,64,68)/t56-,57-,60-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKCSORFFNBMQV-ARCIYZCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H117N3O28S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B8024910.png)

![5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8024917.png)

![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)









